molecular formula C20H22N2O5S B11591441 isopropyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 609795-27-9

isopropyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11591441
CAS No.: 609795-27-9
M. Wt: 402.5 g/mol
InChI Key: OXUQZELOATZUPT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation, typically involving specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of isopropyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Biological Activity

Isopropyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (CAS Number: 609795-27-9) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H22N2O5SC_{20}H_{22}N_{2}O_{5}S with a molar mass of approximately 402.47 g/mol. The structure features a pyrimidothiazine core, which is known for its diverse biological activities.

1. Antiinflammatory Activity

Research indicates that derivatives of pyrimidothiazines exhibit significant anti-inflammatory properties. In particular, compounds similar to isopropyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. A study highlighted that certain thiazine derivatives demonstrated selective COX-II inhibition, leading to reduced inflammation without the ulcerogenic effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: COX Inhibition Potency Comparisons

CompoundIC50 (μM)Selectivity Index
Isopropyl Thiazine Derivative(TBD)(TBD)
Celecoxib0.789.51
New Thiazine Analog0.5210.73

2. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Similar thiazine derivatives have shown efficacy against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ciprofloxacin and ketoconazole .

Table 2: Antimicrobial Activity Overview

Bacterial StrainMIC (μg/mL)Comparison Drug
Staphylococcus aureusTBDCiprofloxacin
Escherichia coliTBDKetoconazole

The biological activity of isopropyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound likely inhibits COX enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid into prostaglandins.
  • Antioxidant Properties : Some studies suggest that thiazine compounds possess antioxidant capabilities that can mitigate oxidative stress in cells .

Case Studies

A recent study explored the synthesis and biological evaluation of various pyrimidothiazine derivatives, including isopropyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo. The findings indicated promising anti-inflammatory and antimicrobial activities, warranting further investigation into their therapeutic potential in treating inflammatory diseases and infections .

Properties

CAS No.

609795-27-9

Molecular Formula

C20H22N2O5S

Molecular Weight

402.5 g/mol

IUPAC Name

propan-2-yl 6-(4-acetyloxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C20H22N2O5S/c1-11(2)26-19(25)17-12(3)21-20-22(16(24)9-10-28-20)18(17)14-5-7-15(8-6-14)27-13(4)23/h5-8,11,18H,9-10H2,1-4H3

InChI Key

OXUQZELOATZUPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)OC(=O)C)C(=O)OC(C)C

Origin of Product

United States

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